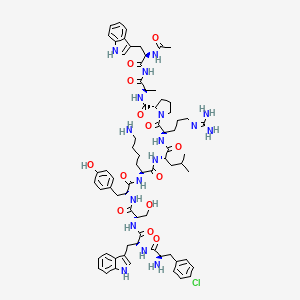

MI-1544

Description

Properties

CAS No. |

87565-51-3 |

|---|---|

Molecular Formula |

C71H94ClN17O13 |

Molecular Weight |

1429.1 g/mol |

IUPAC Name |

(2S)-N-[(2R)-1-[[(2R)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-1-oxopropan-2-yl]-1-[(2S)-2-[[(2S)-2-[[(2R)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-(4-chlorophenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C71H94ClN17O13/c1-39(2)31-55(64(96)83-54(18-11-29-77-71(75)76)70(102)89-30-12-19-60(89)69(101)80-40(3)61(93)88-67(99)57(81-41(4)91)34-44-36-78-51-15-7-5-13-48(44)51)85-63(95)53(17-9-10-28-73)82-65(97)56(33-43-22-26-47(92)27-23-43)86-68(100)59(38-90)87-66(98)58(35-45-37-79-52-16-8-6-14-49(45)52)84-62(94)50(74)32-42-20-24-46(72)25-21-42/h5-8,13-16,20-27,36-37,39-40,50,53-60,78-79,90,92H,9-12,17-19,28-35,38,73-74H2,1-4H3,(H,80,101)(H,81,91)(H,82,97)(H,83,96)(H,84,94)(H,85,95)(H,86,100)(H,87,98)(H4,75,76,77)(H,88,93,99)/t40-,50-,53-,54+,55+,56+,57-,58-,59+,60+/m1/s1 |

InChI Key |

SJIRJOKZIDRUQX-ZIJAQKSWSA-N |

Isomeric SMILES |

C[C@H](C(=O)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CCCCN)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@@H](CC7=CC=C(C=C7)Cl)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C)NC(=O)C(CCCCN)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CC=C(C=C7)Cl)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

1-Ac-Trp-2-(4-Cl-Phe)-3-Trp-6-Lys-10-AlaNH2-LHRH 1-Ac-Trp-2-Cpa-3-Trp-6-Lys-10-AlaNH2-LHRH Ac-D-Trp(1,3)-D-Cpa(2)-D-Lys(6)-D-Ala(10)-LH-RH ATTCPL-LHRH GnRH,N-Ac-Trp(1)-(4-Cl-Phe)(2)-Trp(3)-Lys(6)-AlaNH2(10)- LHRH, N-Ac-Trp(1)-4-Cl-Phe(2)-Trp(3)-Lys(6)-AlaNH(2)(10)- LHRH,-N-(acetyltryptophyl)(1)-4-chlorophenylalanyl(2)-tryptophyl(3)-lysyl(6)-alaninamide(10)- MI 1544 MI-1544 |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of MI-1544: A Potent Inhibitor of the Menin-MLL Interaction for Leukemia Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Acute leukemias featuring rearrangements of the Mixed Lineage Leukemia (MLL1, also known as KMT2A) gene are characterized by aggressive progression and poor prognosis. The leukemogenic activity of MLL fusion proteins is critically dependent on their interaction with the nuclear protein menin. This protein-protein interaction (PPI) has emerged as a key therapeutic target. Small molecule inhibitors, such as MI-1544 and its more potent analogs, have been developed to disrupt this interaction, offering a promising targeted therapy for these malignancies. This guide provides a detailed overview of the mechanism of action of this class of inhibitors, supported by quantitative data from preclinical studies, detailed experimental methodologies, and visual representations of the key pathways and processes. While specific data for a compound designated "this compound" is not prominently available in the reviewed literature, this document will focus on the well-characterized and structurally related thienopyrimidine class of menin-MLL1 inhibitors, including MI-2, MI-463, and MI-503, which are considered to be representative of the mechanistic class to which this compound belongs.

Mechanism of Action: Disrupting a Critical Leukemogenic Partnership

The core mechanism of action of this compound and related compounds is the competitive inhibition of the menin-MLL1 protein-protein interaction.[1] Menin acts as a scaffold protein, and its interaction with the N-terminus of MLL1 (or the MLL1 portion of the fusion protein) is essential for the recruitment of the MLL1 complex to target genes and the subsequent aberrant gene expression that drives leukemogenesis.

By binding to a hydrophobic pocket on menin that is critical for the MLL1 interaction, these inhibitors physically block the association between the two proteins. This disruption leads to the eviction of the menin-MLL1 fusion protein complex from chromatin.

The downstream consequences of this inhibition are profound:

-

Downregulation of Key Target Genes: The dissociation of the MLL1 fusion protein complex from chromatin leads to a significant reduction in the expression of critical downstream target genes, most notably HOXA9 and MEIS1.[2][3] These homeobox genes are master regulators of hematopoietic development and are aberrantly overexpressed in MLL-rearranged leukemias, where they are essential for maintaining the leukemic state.

-

Induction of Cellular Differentiation: By suppressing the HOXA9/MEIS1 transcriptional program, menin-MLL1 inhibitors trigger the differentiation of leukemic blasts into more mature myeloid cells.[4][5][6] This is a key therapeutic effect, as it shifts the cancer cells from a state of uncontrolled proliferation to a more normal, differentiated state.

-

Inhibition of Cell Proliferation and Induction of Apoptosis: The combined effects of target gene downregulation and induced differentiation lead to a potent inhibition of proliferation in MLL-rearranged leukemia cells.[2][3] At higher concentrations, these compounds can also induce apoptosis (programmed cell death).[3]

Crucially, these inhibitors exhibit high selectivity for MLL-rearranged leukemia cells, with minimal effects on cells that do not harbor these specific genetic alterations.[4][6] This selectivity suggests a favorable therapeutic window, a critical aspect for clinical development.

Signaling Pathway and Experimental Workflow Diagrams

Caption: Signaling pathway of menin-MLL1 inhibition by this compound class compounds.

Caption: A typical experimental workflow for the preclinical evaluation of menin-MLL1 inhibitors.

Quantitative Data Summary

The following tables summarize the quantitative data for representative menin-MLL1 inhibitors from the thienopyrimidine class.

Table 1: In Vitro Inhibitory Activity

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| MI-2 | Menin-MLL1 Interaction | Fluorescence Polarization | 446 | [2][7] |

| MI-3 | Menin-MLL1 Interaction | Fluorescence Polarization | 648 | [7] |

| MI-463 | Menin-MLL1 Interaction | Fluorescence Polarization | 15.3 | [2][7] |

| MI-503 | Menin-MLL1 Interaction | Fluorescence Polarization | 14.7 | [2][7] |

Table 2: Cellular Activity in MLL-Rearranged Leukemia Cell Lines

| Compound | Cell Line (MLL Fusion) | Assay Type | GI50 (nM) | Reference |

| MI-2 | MV4-11 (MLL-AF4) | Cell Proliferation | ~450 | [2] |

| MI-503 | MV4-11 (MLL-AF4) | Cell Proliferation | 250 - 570 | [4][7] |

| MI-503 | MOLM-13 (MLL-AF9) | Cell Proliferation | 250 - 570 | [4] |

| MI-503 | KOPN-8 (MLL-ENL) | Cell Proliferation | 250 - 570 | [4] |

| MI-503 | SEM (MLL-AF4) | Cell Proliferation | 250 - 570 | [4] |

Table 3: In Vivo Efficacy in a Mouse Model of MLL-AF9 Leukemia

| Treatment | Median Survival Extension | Reference |

| MI-463 | ~70% | [4][6] |

| MI-503 | ~45% | [4][6] |

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to characterize menin-MLL1 inhibitors.

Fluorescence Polarization (FP) Competition Assay

This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound for the menin-MLL1 interaction.

-

Reagents and Materials:

-

Purified recombinant human menin protein.

-

A fluorescently labeled peptide derived from the MLL1 menin-binding motif (e.g., FITC-MLL1).

-

Test compounds (e.g., this compound analog) dissolved in DMSO.

-

Assay buffer (e.g., PBS with 0.01% Tween-20).

-

Black, low-volume 384-well microplates.

-

A microplate reader capable of measuring fluorescence polarization.

-

-

Procedure:

-

Prepare a serial dilution of the test compound in assay buffer.

-

In each well of the microplate, add the fluorescently labeled MLL1 peptide at a constant concentration.

-

Add the serially diluted test compound to the wells. Include control wells with DMSO only (for maximum polarization) and wells with only the fluorescent peptide (for minimum polarization).

-

Add purified menin protein to all wells except those for the minimum polarization control.

-

Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization on a suitable plate reader.

-

Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

-

Cell Viability (MTT) Assay

This assay measures the effect of the inhibitor on the proliferation of leukemia cell lines.

-

Reagents and Materials:

-

MLL-rearranged leukemia cell lines (e.g., MV4-11, MOLM-13) and control cell lines without MLL rearrangements.

-

Complete cell culture medium.

-

Test compounds dissolved in DMSO.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

96-well cell culture plates.

-

A microplate reader capable of measuring absorbance at 570 nm.

-

-

Procedure:

-

Seed the leukemia cells in a 96-well plate at a predetermined density.

-

Prepare a serial dilution of the test compound in cell culture medium.

-

Add the diluted compound to the wells containing the cells. Include DMSO-only control wells.

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

Add MTT solution to each well and incubate for an additional 2-4 hours.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the GI50 (concentration for 50% growth inhibition) by normalizing the data to the DMSO-treated control and fitting to a dose-response curve.[3]

-

Quantitative Real-Time PCR (qRT-PCR)

This technique is used to quantify the changes in the expression of MLL1 target genes.

-

Reagents and Materials:

-

Leukemia cells treated with the inhibitor or DMSO.

-

RNA extraction kit.

-

Reverse transcription kit to synthesize cDNA.

-

qPCR master mix (e.g., SYBR Green or TaqMan).

-

Primers specific for target genes (HOXA9, MEIS1) and a housekeeping gene (e.g., GAPDH, ACTB).

-

A real-time PCR instrument.

-

-

Procedure:

-

Treat leukemia cells with the test compound or DMSO for a specified time (e.g., 48-72 hours).

-

Extract total RNA from the cells.

-

Synthesize cDNA from the extracted RNA.

-

Perform qPCR using the specific primers for the target and housekeeping genes.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression in inhibitor-treated cells compared to DMSO-treated cells.

-

Mouse Xenograft Model of MLL-Rearranged Leukemia

This in vivo model is used to assess the therapeutic efficacy of the inhibitor.

-

Materials and Methods:

-

Immunocompromised mice (e.g., NOD/SCID or NSG).

-

MLL-rearranged leukemia cells (e.g., transduced murine bone marrow cells or a human cell line like MV4-11).

-

Test compound formulated for oral or intraperitoneal administration.

-

Vehicle control.

-

-

Procedure:

-

Inject the leukemia cells intravenously into the recipient mice.

-

Allow the leukemia to establish, which can be monitored by bioluminescence imaging (if cells are luciferase-tagged) or by analyzing peripheral blood for the presence of leukemic cells.

-

Once the leukemia is established, randomize the mice into treatment and vehicle control groups.

-

Administer the test compound and vehicle according to a predetermined schedule and dose.

-

Monitor the mice for signs of disease progression and overall health.

-

The primary endpoint is typically overall survival. Efficacy can also be assessed by measuring the tumor burden in various organs (e.g., bone marrow, spleen) at the end of the study.

-

Conclusion

This compound and its analogs represent a promising class of targeted therapies for MLL-rearranged leukemias. Their mechanism of action, centered on the disruption of the critical menin-MLL1 interaction, leads to a cascade of downstream effects that ultimately result in the suppression of the leukemic phenotype. The robust preclinical data for this class of inhibitors, demonstrating potent in vitro and in vivo activity, has paved the way for the clinical development of menin-MLL1 inhibitors, offering new hope for patients with these aggressive hematological malignancies. Further research and clinical trials will be crucial to fully elucidate the therapeutic potential of this innovative approach.

References

- 1. Development of menin-MLL1 inhibitors as a treatment for acute leukemia - American Chemical Society [acs.digitellinc.com]

- 2. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 7. selleckchem.com [selleckchem.com]

The Emergence of Selective NSD1 Inhibition: A Technical Guide to BT5

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Receptor Binding SET Domain Protein 1 (NSD1) is a histone methyltransferase that plays a critical role in chromatin regulation and gene expression. Dysregulation of NSD1 activity is implicated in various developmental disorders and cancers, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of BT5, a first-in-class, irreversible, and selective small-molecule inhibitor of the NSD1 SET domain. We delve into its mechanism of action, biochemical and cellular activity, and the experimental protocols utilized for its characterization. This document serves as a resource for researchers engaged in the study of NSD1 biology and the development of epigenetic-targeted therapies.

Introduction to NSD1

NSD1 is a large, multi-domain protein that primarily catalyzes the mono- and di-methylation of histone H3 at lysine 36 (H3K36me1/2). These histone marks are generally associated with active transcription. NSD1 is involved in regulating the expression of genes crucial for normal growth and development.[1] Germline inactivating mutations in the NSD1 gene are the cause of Sotos syndrome, a congenital overgrowth disorder.[1] Conversely, aberrant NSD1 activity, including overexpression and chromosomal translocations like the NUP98-NSD1 fusion, is linked to various malignancies, including pediatric acute myeloid leukemia.[2][3][4] The catalytic activity of the NSD1 SET domain is essential for the oncogenic function of the NUP98-NSD1 fusion protein, highlighting the therapeutic potential of NSD1 inhibition.[2][4]

BT5: A Selective and Irreversible NSD1 Inhibitor

BT5 is a small-molecule inhibitor designed to selectively and irreversibly target the SET domain of NSD1.[2][5] It was developed through a fragment-based screening approach followed by chemical optimization.[2][5] BT5 acts as a covalent inhibitor, which contributes to its high potency and prolonged duration of action.[2]

Mechanism of Action

BT5 covalently modifies a cysteine residue (C2062) located in the autoinhibitory loop of the NSD1 SET domain.[2][5] This covalent binding induces a conformational change in the autoinhibitory loop, opening a channel-like pocket that is not present in the apoenzyme.[1][2] This irreversible modification of the SET domain blocks the enzyme's catalytic activity, leading to a reduction in H3K36me2 levels.[2][6]

Caption: Mechanism of BT5-mediated NSD1 inhibition.

Quantitative Data

The inhibitory activity and selectivity of BT5 have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Activity of BT5

| Parameter | NSD1 | NSD2 | NSD3 | Reference |

| IC50 (4h incubation) | 5.8 µM | >50 µM | >50 µM | [2] |

| IC50 (16h incubation) | 1.4 µM | - | - | [2][6] |

Table 2: Cellular Activity of BT5

| Cell Line | Genetic Background | Parameter | Value | Reference |

| NUP98-NSD1 transformed murine bone marrow | NUP98-NSD1 fusion | GI50 (3 days) | 1.3 µM | [2] |

| NUP98-NSD1 transformed murine bone marrow | NUP98-NSD1 fusion | GI50 (7 days) | 0.87 µM | [2] |

| K562 | Human leukemia | GI50 | ~6 µM | [6] |

| MOLM13 | Human leukemia | GI50 | ~6 µM | [6] |

| SET2 | Human leukemia | GI50 | ~6 µM | [6] |

Table 3: Selectivity Profile of BT5

| Target | Activity | Reference |

| NSD2 | No covalent binding observed | [6] |

| NSD3 | No stabilization observed in CETSA | [2] |

| Panel of Histone Methyltransferases | Little to no affinity | [2] |

| 10 HDACs, 4 Sirtuins, 6 HATs | No significant activity at 50 µM | [6] |

Experimental Protocols

The characterization of BT5 involved a range of sophisticated experimental techniques. Below are detailed methodologies for key experiments.

Histone Methyltransferase (HMT) Assay

Objective: To determine the in vitro inhibitory activity of BT5 against NSD family members.

Methodology:

-

Recombinant NSD1, NSD2, or NSD3 SET domain is incubated with the inhibitor (BT5) at various concentrations for a specified duration (e.g., 4 or 16 hours).

-

The methyltransferase reaction is initiated by adding the histone substrate (e.g., reconstituted nucleosomes) and the methyl donor, S-adenosylmethionine (SAM).

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is quenched, and the level of histone methylation (e.g., H3K36me2) is quantified. This can be achieved through various methods, such as scintillation proximity assay (SPA), filter-binding assays with radiolabeled SAM, or antibody-based detection methods like ELISA or Western blot.

-

IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.[2]

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of BT5 to NSD1 in a cellular context.

Methodology:

-

HEK293T cells are engineered to express the NSD1 SET domain tagged with a reporter (e.g., HiBiT).

-

The cells are treated with either BT5 or a vehicle control (DMSO).

-

The treated cells are heated to a range of temperatures. The binding of a ligand (BT5) is expected to stabilize the target protein, increasing its melting temperature.

-

After heating, the cells are lysed, and the amount of soluble (non-denatured) target protein at each temperature is quantified using a detection system for the reporter tag.

-

The thermal stability of the target protein in the presence of the inhibitor is compared to the control to determine the degree of stabilization.[2]

Cell Proliferation (GI50) Assay

Objective: To assess the effect of BT5 on the growth of cancer cell lines.

Methodology:

-

Cancer cell lines (e.g., NUP98-NSD1 transformed cells) are seeded in multi-well plates.

-

The cells are treated with a serial dilution of BT5 or a vehicle control.

-

The cells are incubated for a specified period (e.g., 3 or 7 days).

-

Cell viability or proliferation is measured using a suitable assay, such as a resazurin-based assay (e.g., CellTiter-Blue) or by direct cell counting.

-

The concentration of the inhibitor that causes a 50% reduction in cell growth (GI50) is determined by plotting the percentage of growth inhibition against the inhibitor concentration.[2]

Chromatin Immunoprecipitation (ChIP)

Objective: To measure the effect of BT5 on histone methylation at specific genomic loci.

Methodology:

-

NUP98-NSD1 cells are treated with BT5 or a vehicle control.

-

The cells are cross-linked with formaldehyde to preserve protein-DNA interactions.

-

The chromatin is sheared into smaller fragments by sonication or enzymatic digestion.

-

An antibody specific for the histone modification of interest (e.g., H3K36me2) is used to immunoprecipitate the chromatin fragments associated with that mark.

-

The cross-links are reversed, and the DNA is purified.

-

Quantitative PCR (qPCR) is performed to determine the enrichment of specific genomic regions (e.g., the promoter of Hoxa9) in the immunoprecipitated DNA.[2]

Caption: Key experimental workflow for BT5 validation.

Downstream Signaling and Cellular Effects

Inhibition of NSD1 by BT5 leads to a reduction in H3K36me2 levels, which in turn affects the expression of NSD1 target genes.[2][6] In the context of NUP98-NSD1-driven leukemia, NSD1 is known to regulate the expression of key developmental genes, including the HOXA gene cluster and MEIS1.[6] Treatment of NUP98-NSD1 cells with BT5 results in the downregulation of these critical oncogenes, leading to growth inhibition and impaired colony formation in patient-derived samples.[1][2]

Caption: Signaling pathway affected by BT5.

Conclusion and Future Directions

BT5 represents a significant advancement in the development of targeted therapies for cancers driven by NSD1 dysregulation. As a first-in-class, selective, and irreversible inhibitor, it provides a powerful tool for dissecting the biological functions of NSD1 and validating it as a therapeutic target. The detailed characterization of BT5, from its biochemical activity to its cellular effects, lays the groundwork for the development of next-generation NSD1 inhibitors with improved potency, selectivity, and drug-like properties. Further preclinical and clinical investigation of NSD1 inhibitors is warranted to explore their full therapeutic potential in oncology and other diseases associated with aberrant NSD1 activity.

References

- 1. Covalent inhibition of NSD1 histone methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Covalent inhibition of NSD1 histone methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 4. michiganmedicine.org [michiganmedicine.org]

- 5. researchgate.net [researchgate.net]

- 6. NSD1 inhibitor BT5 | NSD1 inhibitor | Probechem Biochemicals [probechem.com]

The Role of WDR5-MLL1 Interaction Inhibitors in Histone H3K4 Methylation: A Technical Guide

A Note on Specificity: This guide addresses the role of a class of epigenetic modulators that inhibit the interaction between WD repeat-containing protein 5 (WDR5) and Mixed-Lineage Leukemia 1 (MLL1). While the query specified MI-1544, the available scientific literature does not contain specific data for a compound with this identifier. However, this class of inhibitors, often referred to as WDR5-interaction (WIN) site inhibitors, is well-characterized. This guide will, therefore, focus on the established mechanism of action for these molecules, using data from well-studied analogs such as OICR-9429 and MM-102 to illustrate their function and effects.

It is critical to clarify that the primary and well-documented role of WDR5-MLL1 inhibitors is the modulation of histone H3 lysine 4 (H3K4) methylation . The scientific literature does not support a direct role for these inhibitors in the regulation of histone H3 lysine 36 (H3K36) methylation. These are two distinct histone modifications with different enzymatic writers and biological functions.

Introduction: The MLL1 Complex and the Critical Role of WDR5

The Mixed-Lineage Leukemia 1 (MLL1) protein is the catalytic subunit of a multi-protein complex, known as the MLL1 complex, that is a primary "writer" of histone H3 lysine 4 mono-, di-, and trimethylation (H3K4me1/2/3).[1][2] H3K4 methylation is a key epigenetic mark predominantly associated with active gene transcription.[1][3][4] The core of the MLL1 complex, required for its full enzymatic activity, consists of MLL1 and the WRAD sub-complex, comprising WDR5, Retinoblastoma-binding protein 5 (RBBP5), Absent, small, or homeotic disc-like 2 (ASH2L), and Dumpy-30 (DPY30).

WDR5 plays a crucial scaffolding role within this complex. It directly binds to a conserved "WIN" (WDR5-interacting) motif on the MLL1 protein. This interaction is essential for the stability and catalytic activity of the MLL1 complex.[5][6] Disruption of the WDR5-MLL1 interaction leads to a significant reduction in the complex's ability to methylate H3K4.[5][7] This protein-protein interaction has, therefore, emerged as a key therapeutic target in cancers where the MLL1 complex is dysregulated, such as in MLL-rearranged leukemias.[5][8][9]

Mechanism of Action: Inhibition of the WDR5-MLL1 Interaction

Small molecule inhibitors targeting the WDR5-MLL1 interaction are designed to bind to a hydrophobic pocket on the surface of WDR5 where the MLL1 WIN motif normally docks.[5][9] By occupying this "WIN site," these inhibitors competitively block the binding of MLL1 to WDR5. This prevents the proper assembly and stabilization of the MLL1 complex, leading to a downstream reduction in its histone methyltransferase (HMT) activity and a decrease in H3K4 methylation at target gene loci.[6][7][10]

Quantitative Data for Representative WDR5-MLL1 Inhibitors

While specific data for this compound is not available in the reviewed literature, quantitative data for analogous compounds that target the WDR5-MLL1 interaction have been published. The following table summarizes key performance metrics for these representative inhibitors.

| Compound | Target | Assay Type | IC50 / Kd | Cell Line | Effect | Reference |

| OICR-9429 | WDR5-MLL1 Interaction | Biochemical | - | - | Reduces H3K4me3 levels | [7][10] |

| WDR5-0103 | WDR5-MLL1 Interaction | Biophysical (ITC) | Kd = 450 nM | - | Inhibits MLL core complex catalytic activity in vitro | [5] |

| MM-102 | WDR5-MLL1 Interaction | Biochemical | - | Ischemia-reperfusion injured mouse kidney | Suppressed expression of p16INK4a and H3K4me3 | [7] |

| Compound 24 (DDO-2093) | WDR5-MLL1 Interaction | Biophysical | Kd = 11.6 nM | MV4-11 (MLL-rearranged leukemia) | Significantly suppressed tumor growth in a xenograft model | [11] |

| Compound 3 | WDR5-MLL1 Interaction | Cell-based | - | MV4:11, MOLM-13 (MLL-rearranged leukemia) | Potent antiproliferative activity | [9] |

Note: IC50 (half-maximal inhibitory concentration) and Kd (dissociation constant) are measures of potency. A lower value indicates a more potent compound.

Experimental Protocols

The characterization of WDR5-MLL1 inhibitors involves a series of in vitro and cell-based assays to confirm their mechanism of action and evaluate their biological effects.

In Vitro Histone Methyltransferase (HMT) Assay

Objective: To determine if the compound directly inhibits the catalytic activity of the reconstituted MLL1 core complex.

Methodology:

-

Protein Purification: Recombinant MLL1 (SET domain), WDR5, RBBP5, and ASH2L proteins are expressed and purified.

-

Complex Reconstitution: The purified proteins are incubated together to form the MLL1 core complex.

-

Reaction Setup: The reconstituted complex is incubated with a histone H3 substrate (e.g., a synthetic peptide or recombinant histone octamers), the methyl donor S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM), and varying concentrations of the test inhibitor (e.g., WDR5-0103).

-

Reaction and Quenching: The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specific time and then stopped.

-

Detection: The incorporation of the radiolabeled methyl group onto the histone substrate is measured, typically by scintillation counting after spotting the reaction mixture onto filter paper.

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a vehicle control (e.g., DMSO). The IC50 value is determined by fitting the data to a dose-response curve.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

Objective: To assess the genome-wide changes in H3K4 methylation in cells treated with a WDR5-MLL1 inhibitor.

Methodology:

-

Cell Culture and Treatment: A relevant cell line (e.g., MV4-11 for MLL-rearranged leukemia) is cultured and treated with the inhibitor (e.g., OICR-9429) or a vehicle control for a specified time (e.g., 48-72 hours).

-

Cross-linking: Proteins are cross-linked to DNA using formaldehyde.

-

Chromatin Shearing: The chromatin is isolated and sheared into smaller fragments (typically 200-500 bp) using sonication or enzymatic digestion.

-

Immunoprecipitation: The sheared chromatin is incubated with an antibody specific for the histone mark of interest (e.g., anti-H3K4me3). The antibody-chromatin complexes are then captured using protein A/G beads.

-

Reverse Cross-linking and DNA Purification: The cross-links are reversed, and the DNA is purified.

-

Library Preparation and Sequencing: The purified DNA fragments are prepared for high-throughput sequencing.

-

Data Analysis: The sequencing reads are aligned to a reference genome, and peaks representing regions of H3K4me3 enrichment are identified. The changes in peak intensity and distribution between inhibitor-treated and control samples are then analyzed.

Contrasting H3K4 and H3K36 Methylation

To provide a comprehensive understanding, it is important to distinguish the role of H3K4 methylation, targeted by WDR5-MLL1 inhibitors, from that of H3K36 methylation.

| Feature | H3K4 Methylation | H3K36 Methylation |

| Primary Function | Associated with active and poised gene promoters and enhancers.[1][3][4] | Associated with the body of actively transcribed genes.[2] |

| Key "Writer" Enzymes | MLL/SET1 family complexes (including MLL1).[1] | SETD2, NSD family, ASH1L. |

| Role in Transcription | Primarily involved in transcriptional initiation and poising. | Involved in transcriptional elongation, splicing, and DNA repair. |

| Effect of WDR5-MLL1 Inhibitors | Direct reduction in H3K4 methylation levels. | No direct, documented effect. |

Conclusion

Inhibitors of the WDR5-MLL1 interaction, a class to which compounds like this compound would belong, are potent and specific modulators of the epigenetic landscape. Their mechanism of action is centered on the disruption of the MLL1 core complex, leading to a reduction in histone H3K4 methylation at target gene promoters. This has shown significant therapeutic potential in cancers driven by the aberrant activity of the MLL1 complex. It is crucial for researchers and drug development professionals to recognize that the primary target of these inhibitors is the H3K4 methylation pathway, a distinct and functionally different process from H3K36 methylation. Future research in this area will likely focus on refining the selectivity and drug-like properties of these inhibitors for clinical development.

References

- 1. Histone H3 Lysine 4 (H3K4) Methylation in Development and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. H3K4 Methylation in Aging and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determinants of histone H3K4 methylation patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determinants of Histone H3K4 Methylation Patterns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Small-molecule inhibition of MLL activity by disruption of its interaction with WDR5 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WDR5 represents a therapeutically exploitable target for cancer stem cells in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of the H3K4 methyltransferase MLL1/WDR5 complex attenuates renal senescence in ischemia reperfusion mice by reduction of p16INK4a - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. WD Repeat Domain 5 Inhibitors for Cancer Therapy: Not What You Think - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. News - WDR5 inhibitor - LARVOL VERI [veri.larvol.com]

- 11. Discovery of a potent MLL1 and WDR5 protein-protein interaction inhibitor with in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of the MI-1544 Compound

For Researchers, Scientists, and Drug Development Professionals

Abstract

MI-1544 is a potent synthetic decapeptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor. Its chemical designation is [Ac-D-Trp1,3,D-Cpa2,D-Lys6,D-Ala10]GnRH, with the molecular formula C71H94ClN17O. This guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound. The compound has demonstrated significant anti-tumor activity in various cancer cell lines and in vivo models, positioning it as a promising candidate for further drug development. This document details the experimental protocols for its synthesis and biological evaluation, presents quantitative efficacy data, and visualizes the key signaling pathways involved in its mechanism of action.

Introduction

Gonadotropin-releasing hormone (GnRH) is a critical decapeptide hormone in the hypothalamic-pituitary-gonadal axis, regulating the production of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). GnRH analogs, both agonists and antagonists, have been developed for the treatment of hormone-dependent cancers such as prostate and breast cancer. This compound is a third-generation GnRH antagonist designed for enhanced stability and potent receptor binding. Unlike GnRH agonists which cause an initial surge in hormone levels, antagonists like this compound induce a rapid and sustained suppression of gonadotropins without the initial flare-up, offering a significant therapeutic advantage. Furthermore, this compound has been shown to exert direct anti-proliferative effects on cancer cells that express GnRH receptors.

Discovery and Synthesis

The development of this compound was aimed at creating a GnRH antagonist with improved potency and stability. Its structure features several unnatural D-amino acids which confer resistance to enzymatic degradation and enhance its binding affinity to the GnRH receptor.

Chemical Structure

-

Systematic Name: [Ac-D-Trp1,3,D-Cpa2,D-Lys6,D-Ala10]GnRH

-

Amino Acid Sequence: Ac-D-Trp-D-Cpa-D-Trp-Ser-Tyr-D-Lys-Leu-Arg-Pro-D-Ala-NH2

-

Molecular Formula: C71H94ClN17O

-

Molecular Weight: 1429.07 g/mol

Synthesis Protocol: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This compound is synthesized using a standard Fmoc/tBu solid-phase peptide synthesis strategy. The following protocol provides a general guideline for the manual synthesis of a decapeptide like this compound.

Materials:

-

Fmoc-Rink Amide resin

-

Fmoc-protected amino acids (including unnatural amino acids: D-Trp(Boc), D-Cpa, D-Lys(Boc), D-Ala)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

Diisopropylethylamine (DIPEA)

-

HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dithiothreitol (DTT)

-

Acetic anhydride

-

Pyridine

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 1-2 hours in a reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.

-

Drain and repeat the treatment for 15 minutes to ensure complete removal of the Fmoc group.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.

-

-

Amino Acid Coupling:

-

Activate the Fmoc-protected amino acid (3 equivalents) with HCTU (3 equivalents) and DIPEA (6 equivalents) in DMF for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

-

Monitor the coupling reaction using a ninhydrin test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

-

Wash the resin with DMF (3 times) and DCM (3 times).

-

-

Peptide Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the this compound sequence, starting from the C-terminal D-Alanine and proceeding to the N-terminal D-Tryptophan.

-

N-terminal Acetylation:

-

After the final amino acid coupling and Fmoc deprotection, treat the resin-bound peptide with a solution of acetic anhydride and pyridine in DMF to acetylate the N-terminus.

-

Wash the resin thoroughly with DMF and DCM.

-

-

Cleavage and Deprotection:

-

Dry the resin under vacuum.

-

Treat the resin with a cleavage cocktail of TFA/TIS/H2O (e.g., 95:2.5:2.5 v/v/v) for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

-

Purification and Characterization:

-

Precipitate the crude peptide with cold diethyl ether and centrifuge to obtain a pellet.

-

Dissolve the peptide pellet in a water/acetonitrile mixture.

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

-

Mechanism of Action

This compound exerts its anti-cancer effects through a dual mechanism:

-

Indirect Hormonal Suppression: By competitively blocking GnRH receptors in the pituitary gland, this compound inhibits the secretion of LH and FSH. This leads to a significant reduction in the production of sex steroids, such as estrogen and testosterone, which are key drivers of hormone-dependent cancers.

-

Direct Anti-proliferative Effects: Many cancer cells, including those of the breast, prostate, and endometrium, express GnRH receptors on their surface. This compound can directly bind to these receptors and activate intracellular signaling pathways that lead to cell cycle arrest and apoptosis.

Signaling Pathways

The binding of this compound to GnRH receptors on cancer cells is thought to primarily activate Gαi protein-mediated signaling cascades. This is in contrast to the Gαq/11-mediated pathway typically activated in the pituitary. The key downstream signaling events include:

-

Inhibition of Mitogenic Signaling: Activation of phosphotyrosine phosphatases (PTPs), which can dephosphorylate and inactivate growth factor receptors like the Epidermal Growth Factor Receptor (EGFR), thereby inhibiting downstream pro-proliferative pathways such as the MAPK/ERK pathway.

-

Induction of Apoptosis: Activation of the c-Jun N-terminal kinase (JNK) pathway, which can lead to the expression of pro-apoptotic proteins.

-

Cell Cycle Arrest: this compound and its conjugates have been shown to inhibit cdc25 phosphatase, a key enzyme in cell cycle progression, leading to arrest at the G2/M phase.

The Therapeutic Potential of MI-3454 in Pediatric Leukemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pediatric leukemias, particularly those harboring rearrangements of the Mixed Lineage Leukemia (MLL) gene, present a significant clinical challenge with often poor prognoses. A critical dependency of these leukemias is the protein-protein interaction between the scaffolding protein Menin and the MLL fusion proteins. This interaction is essential for the recruitment of the MLL complex to target genes, such as HOXA9 and MEIS1, driving the leukemogenic program. MI-3454 has emerged as a highly potent and orally bioavailable small molecule inhibitor of the Menin-MLL interaction, demonstrating profound anti-leukemic activity in preclinical models. This technical guide provides an in-depth overview of the therapeutic potential of MI-3454, detailing its mechanism of action, preclinical efficacy in pediatric leukemia models, and the experimental protocols utilized in its evaluation.

Introduction: Targeting the Menin-MLL Axis in Pediatric Leukemia

Acute leukemias with rearrangements of the MLL gene are particularly prevalent in infants and are associated with aggressive disease and unfavorable outcomes. The resulting MLL fusion proteins are potent oncogenes that require interaction with the protein Menin to drive their leukemogenic gene expression program. This dependency makes the Menin-MLL interaction a prime therapeutic target. MI-3454 is a next-generation Menin-MLL inhibitor designed for high potency and oral bioavailability.[1][2] Preclinical studies have demonstrated its remarkable efficacy in eradicating leukemia in various models, including those relevant to pediatric leukemia.[1][3]

Mechanism of Action of MI-3454

MI-3454 functions by competitively binding to a hydrophobic pocket on the surface of Menin, the same site where the N-terminus of MLL binds. This direct inhibition disrupts the critical Menin-MLL interaction, preventing the recruitment of the MLL fusion protein complex to chromatin. Consequently, the expression of key downstream target genes essential for leukemogenesis, such as HOXA9 and MEIS1, is suppressed.[1][4][5] This leads to the induction of differentiation and apoptosis in MLL-rearranged leukemia cells.[1][5]

References

- 1. researchgate.net [researchgate.net]

- 2. sotofelicianolab.mit.edu [sotofelicianolab.mit.edu]

- 3. Menin inhibitor MI-3454 induces re ... | Article | H1 Connect [archive.connect.h1.co]

- 4. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Menin inhibitor MI-3454 induces remission in MLL1-rearranged and NPM1-mutated models of leukemia - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Menin-MLL Interaction and its Inhibition by MI-3454

A Note on the Originally Requested Topic: Initial searches for "MI-1544" revealed that this compound is a Gonadotropin-Releasing Hormone (GnRH) antagonist and not a SET domain inhibitor. It is believed that the intended topic of interest was likely a menin-MLL inhibitor from the "MI-" series of compounds, which are pivotal in the study of epigenetic regulation and cancer. This guide will therefore focus on the well-characterized and potent menin-MLL inhibitor, MI-3454, as a representative molecule for understanding the inhibition of a critical interaction involving the SET domain-containing protein MLL1.

Introduction: The Critical Role of the SET Domain and the Menin-MLL Interaction

The SET domain, named after the Drosophila proteins Su(var)3-9, Enhancer of zeste, and Trithorax, is a highly conserved motif of approximately 130 amino acids that functions as a lysine methyltransferase.[1] These enzymes play a crucial role in the epigenetic regulation of gene expression by catalyzing the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to the ε-amino group of lysine residues on histone tails and other proteins.[1] The methylation status of histones is a key determinant of chromatin structure and accessibility, thereby influencing a wide array of cellular processes, including transcription, DNA repair, and replication.[1][2]

One of the most extensively studied SET domain proteins is Mixed Lineage Leukemia 1 (MLL1), also known as KMT2A. MLL1 is a histone H3 lysine 4 (H3K4) methyltransferase that is essential for normal hematopoietic development and is frequently implicated in aggressive forms of acute leukemia.[3][4] Chromosomal translocations involving the MLL1 gene result in the formation of oncogenic fusion proteins that drive leukemogenesis.[4]

The catalytic activity of MLL1 fusion proteins is critically dependent on their interaction with the protein menin.[3][4] Menin acts as a scaffolding protein, linking MLL1 fusion proteins to chromatin and enabling the aberrant expression of downstream target genes, such as the HOXA9 and MEIS1 genes, which are essential for the leukemic phenotype.[5][6] Therefore, disrupting the menin-MLL1 interaction has emerged as a promising therapeutic strategy for the treatment of MLL-rearranged leukemias.[4][7]

The Autoinhibitory Loop of the SET Domain

While the menin-MLL1 interaction represents an indirect way to modulate MLL1 activity, many SET domain proteins are also regulated by internal mechanisms, such as autoinhibitory loops. In several SET domain-containing proteins, a flexible loop, often located between the SET and post-SET domains, can fold back and block the active site, thereby preventing substrate binding and catalytic activity.[1] This autoinhibition can be relieved by various mechanisms, including the binding of allosteric effectors or interaction with other proteins, which induce a conformational change that exposes the active site.[2] While the primary focus of this guide is the disruption of the menin-MLL1 protein-protein interaction, it is important to recognize the multifaceted regulation of SET domain proteins.

MI-3454: A Potent Inhibitor of the Menin-MLL Interaction

MI-3454 is a highly potent and orally bioavailable small molecule inhibitor of the menin-MLL1 interaction.[8][9] It was developed through structure-based design and optimization of earlier generation menin-MLL inhibitors.[8] MI-3454 binds to a deep pocket on the surface of menin that is normally occupied by the N-terminal region of MLL1, thereby competitively inhibiting the protein-protein interaction.[5][10] This disruption leads to the dissociation of the MLL1 fusion protein complex from chromatin, resulting in the downregulation of target gene expression, induction of differentiation, and potent anti-leukemic activity in preclinical models.[8][9]

Quantitative Data for MI-3454

The following tables summarize the key quantitative data for MI-3454, demonstrating its high affinity for menin and its potent cellular activity against MLL-rearranged leukemia cell lines.

| Parameter | Value | Method | Reference |

| Binding Affinity (Kd) to Menin | 22 nM | Isothermal Titration Calorimetry (ITC) | [10] |

| IC50 for Menin-MBM1 Interaction | 46 nM | Fluorescence Polarization Assay | [10] |

| IC50 for Menin-MLL Bivalent Interaction | 520 nM | Fluorescence Polarization Assay | [10] |

Table 1: Biochemical Activity of a Precursor to MI-3454 (MI-2-2)

| Cell Line | MLL Fusion | GI50 (nM) | Reference |

| MV4;11 | MLL-AF4 | 7 - 27 | [9] |

| MOLM-13 | MLL-AF9 | 7 - 27 | [9] |

| KOPN-8 | MLL-ENL | 7 - 27 | [9] |

| K562 | No MLL fusion | >100-fold higher | [9] |

Table 2: Cellular Activity of MI-3454 in Leukemia Cell Lines

Experimental Protocols

Isothermal Titration Calorimetry (ITC) for Menin-Inhibitor Binding

Isothermal titration calorimetry is a biophysical technique used to measure the heat changes that occur upon the binding of a ligand (in this case, MI-3454) to a protein (menin). This allows for the direct determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[3][7]

Protocol:

-

Sample Preparation:

-

Purified recombinant human menin protein is extensively dialyzed against the ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).

-

MI-3454 is dissolved in a matching ITC buffer to the desired concentration. The final DMSO concentration should be kept below 5% and matched between the protein and ligand solutions.

-

All solutions are degassed prior to the experiment to prevent the formation of air bubbles.

-

-

ITC Experiment:

-

The sample cell of the microcalorimeter is filled with the menin protein solution (typically at a concentration of 10-20 µM).

-

The injection syringe is filled with the MI-3454 solution (typically at a concentration 10-20 fold higher than the protein concentration).

-

A series of small injections (e.g., 2 µL) of the MI-3454 solution are titrated into the sample cell containing the menin protein.

-

The heat released or absorbed upon each injection is measured by the instrument.

-

-

Data Analysis:

-

The raw ITC data, consisting of a series of heat spikes, is integrated to obtain the heat change per injection.

-

The resulting binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to determine the thermodynamic parameters of the interaction, including the Kd, n, and ΔH.

-

Fluorescence Polarization (FP) Assay for Menin-MLL Interaction

Fluorescence polarization is a technique used to measure the binding of a small fluorescently labeled molecule (a tracer) to a larger molecule. In this case, a fluorescently labeled MLL peptide is used as the tracer, and its binding to menin is measured in the presence and absence of an inhibitor.

Protocol:

-

Reagents:

-

Purified recombinant human menin protein.

-

Fluorescently labeled MLL peptide (e.g., fluorescein-labeled MBM1 peptide).

-

MI-3454 or other test compounds.

-

Assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 0.01% Tween-20).

-

-

Assay Procedure:

-

A solution of the fluorescently labeled MLL peptide and menin protein is prepared in the assay buffer. The concentrations are chosen to ensure a significant proportion of the peptide is bound to the protein.

-

Serial dilutions of MI-3454 are prepared in the assay buffer.

-

In a microplate, the menin-peptide solution is mixed with the different concentrations of MI-3454.

-

The plate is incubated at room temperature to allow the binding to reach equilibrium.

-

-

Measurement and Analysis:

-

The fluorescence polarization of each well is measured using a plate reader equipped with the appropriate filters.

-

The data is plotted as fluorescence polarization versus the logarithm of the inhibitor concentration.

-

The resulting sigmoidal curve is fitted to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the inhibitor required to displace 50% of the fluorescent peptide from the protein.

-

Cell Proliferation (GI50) Assay

This assay is used to determine the concentration of a compound that inhibits the growth of a cell population by 50% (GI50).

Protocol:

-

Cell Culture:

-

Leukemia cell lines (e.g., MV4;11, MOLM-13) are cultured in appropriate media and conditions.

-

-

Assay Setup:

-

Cells are seeded into 96-well plates at a specific density.

-

Serial dilutions of MI-3454 are prepared and added to the wells. A vehicle control (e.g., DMSO) is also included.

-

The plates are incubated for a set period of time (e.g., 72 hours).

-

-

Measurement of Cell Viability:

-

Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo assay.

-

The absorbance or fluorescence is measured using a plate reader.

-

-

Data Analysis:

-

The data is normalized to the vehicle control.

-

The results are plotted as the percentage of cell growth inhibition versus the logarithm of the inhibitor concentration.

-

The GI50 value is calculated by fitting the data to a dose-response curve.

-

Visualizations

References

- 1. abmole.com [abmole.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Challenges and opportunities in targeting the menin-MLL interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Menin inhibitor MI-3454 induces remission in MLL1-rearranged and NPM1-mutated models of leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Menin inhibitor MI-3454 induces remission in MLL1-rearranged and NPM1-mutated models of leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural insights into inhibition of the bivalent menin-MLL interaction by small molecules in leukemia - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Preliminary In-Vitro Studies of MI-1544

Notice: Information regarding the compound "MI-1544" is not available in publicly accessible scientific literature or databases. The identifier "this compound" did not correspond to any known research chemical, drug candidate, or biological molecule in the conducted searches. The following guide is a template demonstrating the requested format and content structure, which would be populated with specific data should information on this compound become available.

Executive Summary

This document serves as a placeholder for a comprehensive technical guide on the preliminary in-vitro studies of a hypothetical compound designated this compound. The intended audience for such a guide would be researchers, scientists, and professionals in the field of drug development. The core objective is to present a detailed overview of the compound's initial in-vitro evaluation, including its biological activity, mechanism of action, and experimental methodologies. All data and diagrams presented herein are illustrative examples and should not be considered factual results for any existing compound.

Quantitative Data Summary

A critical aspect of in-vitro assessment is the quantitative measurement of a compound's activity and properties. The following tables are examples of how such data for this compound would be structured for clarity and comparative analysis.

Table 1: Cellular Potency of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Assay Type |

| MCF-7 | Breast Adenocarcinoma | Data not available | Cell Viability (e.g., MTT) |

| A549 | Lung Carcinoma | Data not available | Proliferation (e.g., BrdU) |

| HCT116 | Colorectal Carcinoma | Data not available | Apoptosis (e.g., Caspase-3/7) |

Table 2: Enzymatic Inhibition Profile of this compound

| Target Enzyme | Assay Type | Ki (nM) | Mode of Inhibition |

| Kinase X | Biochemical (e.g., FRET) | Data not available | Data not available |

| Protease Y | Cell-based (e.g., Reporter) | Data not available | Data not available |

Experimental Protocols

Detailed and reproducible methodologies are paramount in scientific research. This section would provide the specific protocols used in the in-vitro evaluation of this compound.

Cell Viability Assay (MTT)

-

Cell Seeding: Plate cells (e.g., MCF-7) in 96-well plates at a density of 5,000 cells/well and allow to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in appropriate cell culture medium. Replace the existing medium with the compound-containing medium.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Kinase Inhibition Assay (FRET)

-

Reagents: Prepare assay buffer, recombinant Kinase X, fluorescently labeled substrate, and ATP.

-

Compound Preparation: Serially dilute this compound in DMSO.

-

Reaction Setup: In a 384-well plate, add the assay buffer, this compound dilution, and Kinase X.

-

Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

-

Detection: Measure the FRET signal using a suitable plate reader.

-

Analysis: Determine the inhibition constant (Ki) by fitting the data to the appropriate enzyme inhibition model.

Signaling Pathways and Workflows

Visual representations of complex biological processes and experimental designs are crucial for clear communication. The following are examples of Graphviz diagrams that would be used to illustrate the hypothetical mechanism of action of this compound and the experimental workflow.

Caption: Hypothetical signaling pathway of this compound.

Caption: General workflow for in-vitro compound screening.

Methodological & Application

Application Notes and Protocols for MI-1544, a Menin-MLL Inhibitor, in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the use of MI-1544 and other potent Menin-MLL inhibitors in cell culture-based research. These compounds are pivotal in studying and developing targeted therapies for specific subtypes of acute leukemia, particularly those with MLL1 gene rearrangements (MLL-r) or NPM1 mutations. The inhibition of the critical protein-protein interaction between Menin (MEN1) and Mixed Lineage Leukemia (MLL) fusion proteins disrupts the oncogenic signaling pathway, leading to cell differentiation and apoptosis in susceptible cancer cells.[1][2][3]

Mechanism of Action

The MEN1-MLL interaction is crucial for the leukemogenic activity of MLL fusion proteins.[1][2] These fusion proteins, resulting from chromosomal translocations involving the MLL1 gene, aberrantly recruit the histone methyltransferase complex, leading to the enhanced expression of downstream target genes such as HOXA9 and MEIS1.[1][4] This sustained gene expression is critical for maintaining the proliferative and undifferentiated state of leukemia cells.

Menin-MLL inhibitors, including the conceptual this compound and its advanced analogs like MI-3454, are small molecules designed to fit into the MLL binding pocket on the Menin protein.[1][2] By competitively binding to this pocket, they block the interaction between Menin and the MLL fusion protein. This disruption leads to the downregulation of key target genes, inducing cellular differentiation and apoptosis in MLL-rearranged and NPM1-mutated leukemia cells.[1][2][4]

Signaling Pathway Diagram

Caption: Mechanism of this compound in disrupting the MEN1-MLL interaction.

Quantitative Data: In Vitro Activity of Menin-MLL Inhibitors

The following table summarizes the reported in vitro efficacy of various Menin-MLL inhibitors against leukemia cell lines harboring MLL translocations.

| Compound | Target Cell Line | MLL Fusion | IC50 (nM) | Reference |

| MI-3454 | MV-4-11 | MLL-AF4 | 7 - 27 | [4] |

| MI-3454 | MOLM13 | MLL-AF9 | 7 - 27 | [4] |

| MI-1481 | MV-4-11 | MLL-AF4 | Not specified, but showed growth inhibition | [4] |

| MI-1481 | MOLM13 | MLL-AF9 | Not specified, but showed growth inhibition | [4] |

| DSP-5336 | MV4-11 | MLL-AF4 | 1.4 | [3] |

Experimental Protocols

General Cell Culture Guidelines

-

Cell Lines: MLL-rearranged leukemia cell lines such as MV-4-11 (MLL-AF4) and MOLM13 (MLL-AF9) are recommended. As a negative control, use a leukemia cell line without an MLL translocation, such as K562 or U937.[4]

-

Culture Medium: Use appropriate culture medium (e.g., RPMI-1640 or IMDM) supplemented with 10-20% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

Protocol 1: Cell Proliferation Assay

This protocol determines the effect of this compound on the proliferation of leukemia cell lines.

Materials:

-

MLL-rearranged and non-MLL-rearranged leukemia cell lines

-

Complete culture medium

-

This compound (or other Menin-MLL inhibitors) dissolved in DMSO

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.1%.

-

Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO only).

-

Incubate the plate for 72-96 hours at 37°C and 5% CO2.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time and then measure the signal (luminescence or absorbance) using a plate reader.

-

Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log of the inhibitor concentration.

Protocol 2: Gene Expression Analysis by RT-qPCR

This protocol measures the change in the expression of MLL target genes, such as HOXA9 and MEIS1, following treatment with this compound.

Materials:

-

Treated and untreated leukemia cells

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH)

-

qPCR master mix

-

Real-time PCR instrument

Procedure:

-

Treat cells with this compound at a concentration around its IC50 for 24-48 hours.

-

Harvest the cells and extract total RNA using a commercial kit.

-

Synthesize cDNA from the extracted RNA.

-

Perform qPCR using primers for the target genes and the housekeeping gene.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression. A downregulation of HOXA9 and MEIS1 is expected.[3][4]

Protocol 3: Cell Differentiation Assay

This protocol assesses the induction of differentiation in leukemia cells upon treatment with this compound by measuring the expression of a differentiation marker like CD11b.

Materials:

-

Treated and untreated leukemia cells

-

Flow cytometry staining buffer

-

Fluorochrome-conjugated anti-CD11b antibody

-

Isotype control antibody

-

Flow cytometer

Procedure:

-

Treat cells with this compound for 4-6 days.

-

Harvest and wash the cells with flow cytometry staining buffer.

-

Incubate the cells with the anti-CD11b antibody or isotype control for 30 minutes on ice in the dark.

-

Wash the cells to remove unbound antibodies.

-

Resuspend the cells in staining buffer and analyze them using a flow cytometer. An increase in the percentage of CD11b-positive cells indicates differentiation.[3]

Experimental Workflow Diagram

References

MI-1544 in Murine Models: A Detailed Guide to Dosage and Administration

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of MI-1544, a potent Gonadotropin-Releasing Hormone (GnRH) antagonist, in mouse models, with a particular focus on its application in breast cancer xenograft studies. The following protocols are based on established research to ensure reproducibility and accuracy in experimental design.

Mechanism of Action: Targeting the GnRH Receptor

This compound functions as a competitive antagonist of the Gonadotropin-Releasing Hormone Receptor (GnRHR). By blocking the receptor, it inhibits the downstream signaling pathway that leads to the production of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) in the pituitary gland. In the context of hormone-dependent cancers, such as certain types of breast cancer, this reduction in gonadotropins leads to decreased production of estrogen, a key driver of tumor growth.

Caption: Mechanism of action of this compound.

In Vivo Efficacy in Breast Cancer Xenograft Models

This compound has demonstrated significant anti-tumor activity in preclinical studies involving human breast cancer xenografts in immunosuppressed mice.

Summary of In Vivo Data

| Compound | Mouse Model | Tumor Type | Administration Route | Dosing Frequency | Results | Reference |

| This compound | Immunosuppressed Mice | Estrogen-sensitive human breast cancer xenograft | Subcutaneous (s.c.) | Twice daily | 65% inhibition of tumor growth | |

| This compound | Immunosuppressed Mice | Estrogen-insensitive human breast cancer xenograft | Subcutaneous (s.c.) | Twice daily | 30% inhibition of tumor growth | |

| This compound-AcEAK Conjugate | Immunosuppressed Mice | Estrogen-sensitive and -insensitive xenografts | Subcutaneous (s.c.) | Not specified | 70% inhibition of tumor growth |

Experimental Protocols

The following are detailed protocols for the preparation and administration of this compound in mouse models based on the available literature.

Protocol 1: Subcutaneous Administration of this compound for Breast Cancer Xenograft Studies

This protocol is designed for evaluating the anti-tumor efficacy of this compound in mice bearing human breast cancer xenografts.

Materials:

-

This compound

-

Vehicle for dissolution (e.g., sterile saline, or a solution of 5% Tween 80 and 5% ethanol in PBS)

-

Immunosuppressed mice (e.g., Nude or SCID) with established human breast cancer xenografts

-

Sterile syringes and needles (27-30 gauge)

-

Animal balance

-

Calipers for tumor measurement

Procedure:

-

Animal Model:

-

Use immunosuppressed female mice, 6-8 weeks old.

-

Implant human breast cancer cells (e.g., MCF-7 for estrogen-sensitive or MDA-MB-231 for estrogen-insensitive models) subcutaneously in the flank region.

-

Allow tumors to reach a palpable size (e.g., 100-200 mm³) before starting treatment.

-

-

Preparation of this compound Solution:

-

A dosage of 200 µ g/animal , administered twice daily, has been used in previous studies.

-

To prepare the dosing solution, dissolve this compound in a suitable vehicle. While the specific vehicle for the key study is not detailed, a common vehicle for GnRH antagonists is a mixture of 5% Tween 80 and 5% ethanol in phosphate-buffered saline (PBS).

-

Ensure the final solution is sterile by filtering through a 0.22 µm filter.

-

-

Administration:

-

Weigh each mouse to determine the appropriate injection volume.

-

Administer the prepared this compound solution subcutaneously in the dorsal region, away from the tumor site.

-

The injection volume should typically not exceed 100-200 µL for a mouse.

-

Administer the treatment twice daily.

-

-

Monitoring and Data Collection:

-

Monitor the health and body weight of the mice regularly.

-

Measure tumor dimensions with calipers at least twice a week.

-

Calculate tumor volume using the formula: (Length x Width²) / 2.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

-

Caption: Experimental workflow for in vivo studies.

Ethical Considerations: All animal experiments must be conducted in accordance with the guidelines and regulations of the local Institutional Animal Care and Use Committee (IACUC).

Disclaimer: These protocols are intended for research purposes only. The specific dosage and vehicle may need to be optimized for different experimental conditions and mouse strains. It is crucial to consult the original research articles for detailed methodologies.

Application Notes and Protocols for Assessing MI-1544 On-Target Activity

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the on-target activity of MI-1544, a small molecule inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction.

Introduction

This compound belongs to a class of therapeutic agents designed to disrupt the critical interaction between menin and the MLL1 protein (or its oncogenic fusion proteins). This interaction is essential for the leukemogenic activity of MLL fusion proteins, which drive a significant portion of acute leukemias.[1] By inhibiting this interaction, this compound aims to suppress the expression of downstream target genes, such as HOXA9 and MEIS1, leading to cell differentiation and apoptosis in MLL-rearranged leukemia cells.[1][2] Validating the on-target engagement and downstream pharmacological effects of this compound is crucial for its preclinical and clinical development.

Signaling Pathway of Menin-MLL Interaction

The menin-MLL complex is a key regulator of gene expression. Menin acts as a scaffold protein, tethering the MLL1 histone methyltransferase to chromatin at specific gene loci. This leads to the trimethylation of histone H3 at lysine 4 (H3K4me3), an epigenetic mark associated with active gene transcription. In MLL-rearranged leukemias, the MLL fusion protein retains the menin-binding domain, leading to the aberrant recruitment of this complex and overexpression of leukemogenic target genes.

Caption: Menin-MLL signaling pathway and the inhibitory action of this compound.

Experimental Workflow for On-Target Activity Assessment

A multi-tiered approach is recommended to thoroughly assess the on-target activity of this compound, moving from biochemical validation to cellular engagement and downstream functional outcomes.

Caption: A general workflow for assessing the on-target activity of this compound.

Quantitative Data Summary

The following table summarizes key quantitative metrics for menin-MLL inhibitors, providing an expected range of activity for compounds like this compound.

| Assay Type | Compound | Target/Cell Line | IC50/GI50/Kd | Reference |

| Biochemical Assay | ||||

| Fluorescence Polarization | MI-2 | Menin-MLL | IC50: 446 nM | [1] |

| Fluorescence Polarization | MI-3 | Menin-MLL | IC50: 648 nM | [1] |

| Fluorescence Polarization | MI-463 | Menin-MLL | IC50: 32 nM | [3] |

| Fluorescence Polarization | MI-503 | Menin-MLL | IC50: 15 nM | [2] |

| Fluorescence Polarization | MI-1481 | Menin-MLL | IC50: 3.6 nM | [3] |

| Isothermal Titration Calorimetry | MI-2-2 | Menin | Kd: 22 nM | [4] |

| Cell-Based Assays | ||||

| Cell Viability (MTT) | MI-2 | MLL-AF9 transformed BMCs | GI50: ~5 µM | [1] |

| Cell Viability (MTT) | MI-3 | MLL-AF9 transformed BMCs | GI50: ~5 µM | [1] |

| Cell Viability | MI-2 | MV4;11 (MLL-AF4) | GI50: 9.5 µM | [1] |

| Cell Viability | MI-503 | MLL-rearranged leukemia cells | GI50: 250-570 nM | |

| Cell Viability | DSP-5336 | MV4-11 (MLL-AF4) | IC50: 10.2 nM | [5] |

| Cell Viability | DSP-5336 | MOLM-13 (MLL-AF9) | IC50: 14.7 nM | [5] |

Experimental Protocols

Fluorescence Polarization (FP) Assay

Principle: This biochemical assay measures the disruption of the menin-MLL interaction in vitro. A fluorescently labeled peptide derived from the menin-binding motif of MLL (tracer) is used. When bound to the larger menin protein, the tracer's rotation is slowed, resulting in a high fluorescence polarization signal. Competitive inhibitors like this compound will displace the tracer, leading to a decrease in polarization.

Protocol:

-

Reagents and Materials:

-

Purified recombinant human menin protein.

-

Fluorescently labeled MLL peptide (e.g., FITC-MBM1).

-

Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.01% Tween-20.

-

This compound compound stock solution in DMSO.

-

384-well, low-volume, black microplates.

-

Plate reader capable of measuring fluorescence polarization.

-

-

Procedure:

-

Prepare a serial dilution of this compound in DMSO, and then dilute into Assay Buffer.

-

In a 384-well plate, add 10 µL of the diluted this compound or DMSO (vehicle control).

-

Add 5 µL of a solution containing the fluorescently labeled MLL peptide to each well.

-

Add 5 µL of a solution containing the menin protein to each well.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measure fluorescence polarization on a plate reader.

-

Calculate IC50 values by fitting the data to a dose-response curve.

-

Co-Immunoprecipitation (Co-IP)

Principle: Co-IP is used to demonstrate that this compound can disrupt the menin-MLL interaction within a cellular context. Cells are treated with the compound, and then menin is immunoprecipitated. The amount of co-precipitated MLL fusion protein is then assessed by Western blotting.

Protocol:

-

Cell Culture and Treatment:

-

Culture MLL-rearranged leukemia cells (e.g., MV4;11, MOLM-13) to a density of 0.5-1 x 10^6 cells/mL.

-

Treat cells with varying concentrations of this compound or DMSO for 4-6 hours.

-

-

Cell Lysis:

-

Harvest and wash cells with ice-cold PBS.

-

Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with an anti-menin antibody or an isotype control IgG overnight at 4°C with gentle rotation.

-

Add Protein A/G agarose beads and incubate for another 2-4 hours.

-

Wash the beads 3-5 times with lysis buffer.

-

-

Western Blotting:

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against menin and the MLL fusion partner (e.g., anti-AF4, anti-AF9).

-

Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection.

-

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA assesses target engagement by measuring the thermal stabilization of a protein upon ligand binding.[6] When this compound binds to menin in intact cells, it is expected to increase the thermal stability of the menin protein.

Protocol:

-

Cell Treatment and Heating:

-

Treat MLL-rearranged leukemia cells with this compound or DMSO for 1 hour at 37°C.

-

Aliquot the cell suspensions into PCR tubes.

-

Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.

-

-

Cell Lysis and Protein Quantification:

-

Lyse the cells by freeze-thaw cycles.

-

Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein by centrifugation at 20,000 x g for 20 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

-

Detection:

-

Analyze the amount of soluble menin in each sample by Western blotting or an ELISA-based method.

-

A shift in the melting curve to higher temperatures in the this compound-treated samples indicates target engagement.

-

Quantitative Real-Time PCR (qRT-PCR)

Principle: This assay measures changes in the expression of MLL target genes following treatment with this compound. A reduction in the mRNA levels of genes like HOXA9 and MEIS1 indicates successful on-target activity.[1]

Protocol:

-

Cell Treatment and RNA Extraction:

-

Treat MLL-rearranged leukemia cells with this compound or DMSO for 24-72 hours.

-

Harvest the cells and extract total RNA using a commercial kit.

-

Assess RNA quality and quantity.

-

-

cDNA Synthesis:

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

-

Real-Time PCR:

-